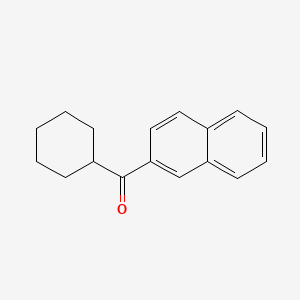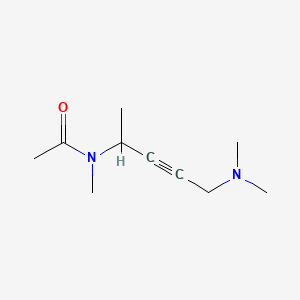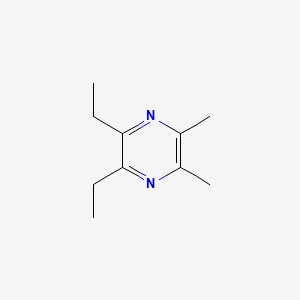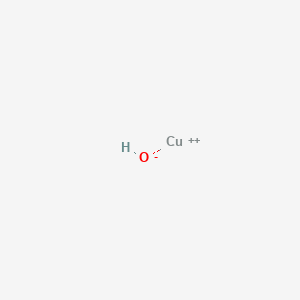![molecular formula C11H14OS B14156220 5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one CAS No. 20892-19-7](/img/structure/B14156220.png)
5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired thiophene ring. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that can be optimized for higher yields and purity. These methods often utilize cost-effective reagents and efficient reaction conditions to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one include other heterocyclic compounds with thiophene or cycloheptane rings, such as:
- 5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]pyridine
- 5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]furan
Uniqueness
What sets this compound apart is its specific combination of a cycloheptane ring with a thiophene moiety, which imparts unique chemical and physical properties
Eigenschaften
CAS-Nummer |
20892-19-7 |
|---|---|
Molekularformel |
C11H14OS |
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
1,3-dimethyl-5,6,7,8-tetrahydrocyclohepta[c]thiophen-4-one |
InChI |
InChI=1S/C11H14OS/c1-7-9-5-3-4-6-10(12)11(9)8(2)13-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
HCPIKWPPXGNANO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCCCC(=O)C2=C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
![{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid](/img/structure/B14156152.png)

![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)


![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)


![ethyl 2-[[2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B14156184.png)

![6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B14156202.png)
